Tert-butyl 1,4-diazaspiro[5.5]undecane-1-carboxylate
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Overview
Description
Tert-butyl 1,4-diazaspiro[5.5]undecane-1-carboxylate is a spirocyclic compound characterized by its unique structural framework. This compound is part of a class of chemicals known for their diverse applications in medicinal chemistry, particularly due to their structural flexibility and potential biological activity .
Preparation Methods
The synthesis of tert-butyl 1,4-diazaspiro[5.5]undecane-1-carboxylate typically involves the reaction of N-benzyl-4-piperidone with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl 1,4-diazaspiro[5.5]undecane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Tert-butyl 1,4-diazaspiro[5.5]undecane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 1,4-diazaspiro[5.5]undecane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Tert-butyl 1,4-diazaspiro[5.5]undecane-1-carboxylate can be compared with other spirocyclic compounds such as:
- Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
- 1-oxa-9-azaspiro[5.5]undecane derivatives
These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties .
Properties
Molecular Formula |
C14H26N2O2 |
---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl 1,4-diazaspiro[5.5]undecane-1-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-9-15-11-14(16)7-5-4-6-8-14/h15H,4-11H2,1-3H3 |
InChI Key |
YOCVLCXUWAQDSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC12CCCCC2 |
Origin of Product |
United States |
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